molecular formula C13H11N5O2 B2626497 phenyl(9H-purin-6-ylamino)acetic acid CAS No. 2436-69-3

phenyl(9H-purin-6-ylamino)acetic acid

Cat. No.: B2626497
CAS No.: 2436-69-3
M. Wt: 269.264
InChI Key: SDIHTBHYRGYWQG-UHFFFAOYSA-N
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Description

Phenyl(9H-purin-6-ylamino)acetic acid is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is known for its unique structure, which combines a phenyl group with a purine derivative, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(9H-purin-6-ylamino)acetic acid typically involves the reaction of a purine derivative with a phenylacetic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl(9H-purin-6-ylamino)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .

Scientific Research Applications

Phenyl(9H-purin-6-ylamino)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential role in cellular processes and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of phenyl(9H-purin-6-ylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular processes. For example, similar compounds have been found to interact with proteins involved in cell cycle regulation and signal transduction, such as aurora kinase A and cyclin-dependent kinase 2.

Comparison with Similar Compounds

Phenyl(9H-purin-6-ylamino)acetic acid can be compared with other similar compounds, such as:

  • N-butyl-3-{[6-(9H-purin-6-ylamino)hexanoyl]amino}benzamide
  • Purvalanol

These compounds share structural similarities and often interact with similar molecular targets. this compound is unique in its specific combination of a phenyl group with a purine derivative, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

2-phenyl-2-(7H-purin-6-ylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c19-13(20)9(8-4-2-1-3-5-8)18-12-10-11(15-6-14-10)16-7-17-12/h1-7,9H,(H,19,20)(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIHTBHYRGYWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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